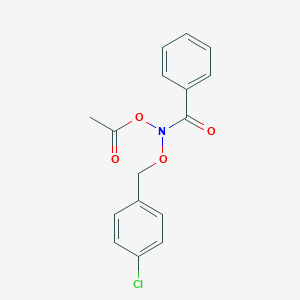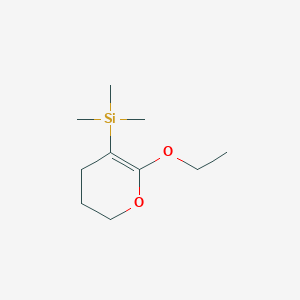
Silane, (6-ethoxy-3,4-dihydro-2H-pyran-5-yl)trimethyl-(9CI)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Silane, (6-ethoxy-3,4-dihydro-2H-pyran-5-yl)trimethyl-(9CI) is a chemical compound that is commonly used in scientific research applications. It is a colorless liquid that is soluble in organic solvents and has a molecular weight of 195.32 g/mol.
Mecanismo De Acción
Silane, (6-ethoxy-3,4-dihydro-2H-pyran-5-yl)trimethyl-(9CI) reacts with various compounds through the trimethylsilyl group. The trimethylsilyl group can protect functional groups from unwanted reactions and improve the reactivity of the compound. Silane can also be used to introduce the trimethylsilyl group to compounds, which can improve their stability and reactivity.
Biochemical and Physiological Effects:
Silane, (6-ethoxy-3,4-dihydro-2H-pyran-5-yl)trimethyl-(9CI) does not have any known biochemical or physiological effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using silane, (6-ethoxy-3,4-dihydro-2H-pyran-5-yl)trimethyl-(9CI) in lab experiments is its ability to protect functional groups from unwanted reactions. It can also improve the reactivity and stability of compounds. However, one limitation is that it can be expensive and difficult to synthesize.
Direcciones Futuras
There are several future directions for the use of silane, (6-ethoxy-3,4-dihydro-2H-pyran-5-yl)trimethyl-(9CI) in scientific research. One direction is the development of new synthesis methods that are more efficient and cost-effective. Another direction is the exploration of new applications for silane in organic synthesis. Additionally, the use of silane as a protecting group for alcohols and amines could be further investigated.
Métodos De Síntesis
Silane, (6-ethoxy-3,4-dihydro-2H-pyran-5-yl)trimethyl-(9CI) is synthesized by reacting 3,4-dihydro-2H-pyran-5-carbaldehyde with trimethylsilyl chloride and sodium ethoxide in the presence of a catalyst such as tetra-n-butylammonium fluoride. The resulting product is then purified through distillation or chromatography.
Aplicaciones Científicas De Investigación
Silane, (6-ethoxy-3,4-dihydro-2H-pyran-5-yl)trimethyl-(9CI) is commonly used in scientific research as a reagent in organic synthesis. It is used to introduce the trimethylsilyl group to various compounds, which can improve their stability and reactivity. Silane can also be used as a protecting group for alcohols and amines during chemical reactions.
Propiedades
Número CAS |
126875-56-7 |
|---|---|
Nombre del producto |
Silane, (6-ethoxy-3,4-dihydro-2H-pyran-5-yl)trimethyl-(9CI) |
Fórmula molecular |
C10H20O2Si |
Peso molecular |
200.35 g/mol |
Nombre IUPAC |
(6-ethoxy-3,4-dihydro-2H-pyran-5-yl)-trimethylsilane |
InChI |
InChI=1S/C10H20O2Si/c1-5-11-10-9(13(2,3)4)7-6-8-12-10/h5-8H2,1-4H3 |
Clave InChI |
IHJGAUXLNWGKLR-UHFFFAOYSA-N |
SMILES |
CCOC1=C(CCCO1)[Si](C)(C)C |
SMILES canónico |
CCOC1=C(CCCO1)[Si](C)(C)C |
Sinónimos |
Silane, (6-ethoxy-3,4-dihydro-2H-pyran-5-yl)trimethyl- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



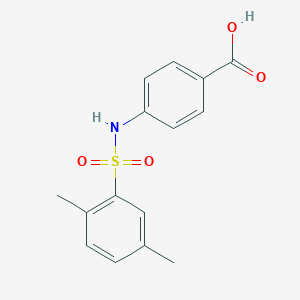

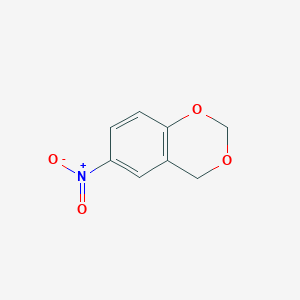
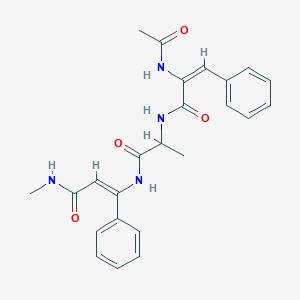
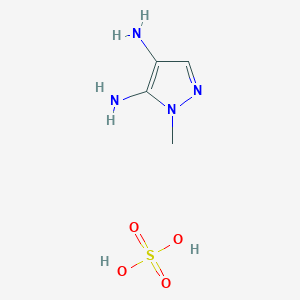
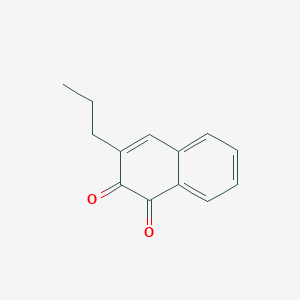
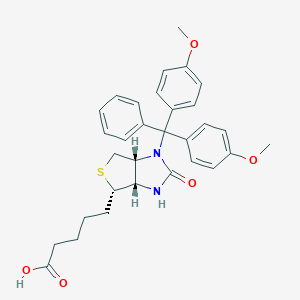
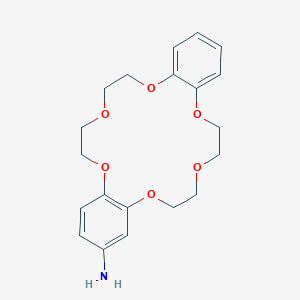
![N-(4-amino-2,6-dioxo-1,3-dipropylpyrimidin-5-yl)bicyclo[2.2.1]hept-5-ene-2-carboxamide](/img/structure/B144751.png)
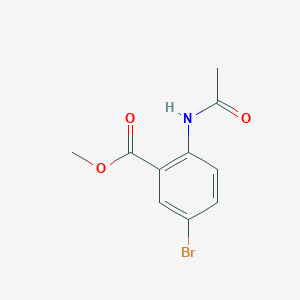

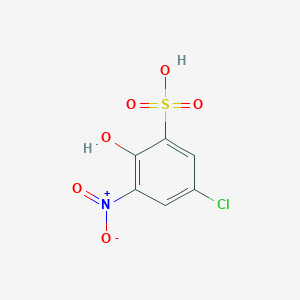
![2-Methyloxazolo[4,5-d]pyrimidine](/img/structure/B144765.png)
